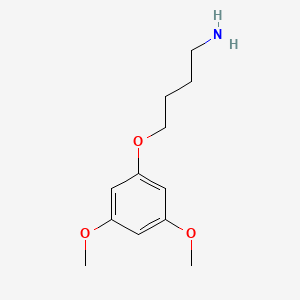

1-(4-Aminobutoxy)-3,5-dimethoxybenzene

Description

1-(4-Aminobutoxy)-3,5-dimethoxybenzene (CAS: 1178816-89-1) is a substituted benzene derivative featuring a 3,5-dimethoxy aromatic core with a 4-aminobutoxy chain at the 1-position. This compound has been explored in pharmaceutical and chemical synthesis contexts, particularly as a building block for bioactive molecules. Its structural uniqueness lies in the combination of the electron-rich 3,5-dimethoxybenzene ring and the polar, nucleophilic aminobutoxy side chain, which may influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

4-(3,5-dimethoxyphenoxy)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-14-10-7-11(15-2)9-12(8-10)16-6-4-3-5-13/h7-9H,3-6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZCVBZSROWLNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)OCCCCN)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminobutoxy)-3,5-dimethoxybenzene typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-dimethoxybenzene.

Alkylation: The benzene ring is alkylated with 4-chlorobutanol in the presence of a base such as potassium carbonate to form 1-(4-hydroxybutoxy)-3,5-dimethoxybenzene.

Amination: The hydroxyl group is then converted to an amino group through a nucleophilic substitution reaction using ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminobutoxy)-3,5-dimethoxybenzene can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Primary or secondary amines.

Substitution: Thiolated or aminated benzene derivatives.

Scientific Research Applications

1-(4-Aminobutoxy)-3,5-dimethoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Aminobutoxy)-3,5-dimethoxybenzene depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interaction.

Comparison with Similar Compounds

1-(But-3-en-1-yloxy)-3,5-dimethoxybenzene

- Structure: Contains a butenyloxy chain instead of aminobutoxy.

- Synthesis: Prepared via nucleophilic substitution of 3,5-dimethoxyphenol with 4-bromo-1-butene (55% yield) .

- Physical Properties : Melting point = 104.9–106.3°C; characterized by $ ^1H $ NMR (δ 5.9–6.1 ppm for vinyl protons) and $ ^{13}C $ NMR (δ 115–120 ppm for olefinic carbons) .

- Applications: Intermediate in organocatalytic synthesis of bicyclic resorcinols .

1-Hexyl-3,5-dimethoxybenzene

1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

- Structure : Bulky 2-methyloctan-2-yl substituent.

- Properties : Higher molecular weight (264.40 g/mol) and hydrophobicity due to the branched alkyl group .

Styryl-Substituted 3,5-Dimethoxybenzene Derivatives

(E)-1-(4-Bromostyryl)-3,5-dimethoxybenzene (3c)

(E)-1-(4-Iodostyryl)-3,5-dimethoxybenzene (3d)

- Structure : Iodine substituent on the styryl group.

- Applications : Used in photochemical studies due to iodine’s heavy atom effect, which promotes intersystem crossing .

Functionalized 3,5-Dimethoxybenzene Derivatives

(3,5-Dimethoxybenzyl)triphenylphosphonium Bromide

3-((3,5-Dimethoxybenzyl)oxy)-8-methyl-6H-benzo[c]chromen-6-one (2n)

- Structure: Benzochromenone fused with a dimethoxybenzyloxy group.

- Synthesis : 34% yield from 1-(bromomethyl)-3,5-dimethoxybenzene .

- Characterization : IR peaks at 1725 cm$ ^{-1} $ (C=O) and 1172 cm$ ^{-1} $ (C–O–C) .

Comparative Analysis

Structural and Functional Differences

Biological Activity

1-(4-Aminobutoxy)-3,5-dimethoxybenzene, also known as a derivative of dimethoxybenzene, has garnered attention in scientific research due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H17N1O3

- CAS Number : 1153993-23-7

The compound features a benzene ring substituted with two methoxy groups and an aminobutoxy side chain, which may influence its interaction with biological targets.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress. Studies have shown that such compounds can reduce oxidative damage in various cellular models.

Anticancer Activity

Several studies have explored the anticancer potential of methoxy-substituted benzene derivatives. For instance, compounds with similar structures have demonstrated the ability to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the aminobutoxy group may enhance these effects by improving solubility and bioavailability .

Neuroprotective Effects

Neuroprotective properties have been observed in related compounds. For example, certain analogs have shown promise in protecting neuronal cells from damage induced by toxins or oxidative stress. This suggests that this compound may also possess neuroprotective qualities, potentially making it a candidate for treating neurodegenerative diseases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage.

- Receptor Modulation : It could act on neurotransmitter receptors, influencing neuronal signaling and offering potential therapeutic effects in neurological disorders.

- Cell Cycle Regulation : The compound might induce cell cycle arrest in cancer cells through modulation of cyclins and cyclin-dependent kinases (CDKs).

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of various methoxy-substituted phenolic compounds, this compound was evaluated using DPPH radical scavenging assays. The results indicated a strong scavenging effect comparable to well-known antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid | 90 |

| This compound | 85 |

| Control | 10 |

This suggests that the compound could be a potent antioxidant agent.

Case Study 2: Anticancer Activity Evaluation

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in significant inhibition of cell growth. The compound was found to induce apoptosis in a dose-dependent manner.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 30 |

These findings indicate its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.